molecular formula C13H10ClNO4 B12317079 2-(N-methyl5-chlorofuran-2-amido)benzoic acid

2-(N-methyl5-chlorofuran-2-amido)benzoic acid

Cat. No.: B12317079
M. Wt: 279.67 g/mol
InChI Key: PQHAZDOVWIUOCH-UHFFFAOYSA-N
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Description

2-(N-methyl5-chlorofuran-2-amido)benzoic acid is a chemical compound that belongs to the class of amide derivatives. It is commonly used in the pharmaceutical industry as an intermediate for the synthesis of several drugs. The compound has a molecular formula of C13H10ClNO4 and a molecular weight of 279.68 .

Preparation Methods

The synthesis of 2-(N-methyl5-chlorofuran-2-amido)benzoic acid involves several steps. One common method includes the reaction of 5-chlorofuran-2-carboxylic acid with N-methylamine to form the amide intermediate. This intermediate is then reacted with benzoic acid under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-(N-methyl5-chlorofuran-2-amido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the furan ring is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(N-methyl5-chlorofuran-2-amido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-methyl5-chlorofuran-2-amido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(N-methyl5-chlorofuran-2-amido)benzoic acid can be compared with other similar compounds such as:

    2-(N-methyl5-bromofuran-2-amido)benzoic acid: Similar structure but with a bromine atom instead of chlorine.

    2-(N-methyl5-iodofuran-2-amido)benzoic acid: Similar structure but with an iodine atom instead of chlorine.

    2-(N-methyl5-fluorofuran-2-amido)benzoic acid: Similar structure but with a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which can be exploited in various applications .

Properties

Molecular Formula

C13H10ClNO4

Molecular Weight

279.67 g/mol

IUPAC Name

2-[(5-chlorofuran-2-carbonyl)-methylamino]benzoic acid

InChI

InChI=1S/C13H10ClNO4/c1-15(12(16)10-6-7-11(14)19-10)9-5-3-2-4-8(9)13(17)18/h2-7H,1H3,(H,17,18)

InChI Key

PQHAZDOVWIUOCH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=C(O2)Cl

Origin of Product

United States

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